molecular formula C8H17Cl2O3P B14477105 Dipropan-2-yl (1,2-dichloroethyl)phosphonate CAS No. 66348-75-2

Dipropan-2-yl (1,2-dichloroethyl)phosphonate

Cat. No.: B14477105
CAS No.: 66348-75-2
M. Wt: 263.10 g/mol
InChI Key: KYOBMPRNLRENKH-UHFFFAOYSA-N
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Description

Dipropan-2-yl (1,2-dichloroethyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl (1,2-dichloroethyl)phosphonate typically involves the reaction of phosphorus trichloride with isopropanol and 1,2-dichloroethane. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

PCl3+2C3H7OH+C2H4Cl2(C3H7O)2P(C2H4Cl2)+3HCl\text{PCl}_3 + 2 \text{C}_3\text{H}_7\text{OH} + \text{C}_2\text{H}_4\text{Cl}_2 \rightarrow \text{(C}_3\text{H}_7\text{O)}_2\text{P}(\text{C}_2\text{H}_4\text{Cl}_2) + 3 \text{HCl} PCl3​+2C3​H7​OH+C2​H4​Cl2​→(C3​H7​O)2​P(C2​H4​Cl2​)+3HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (1,2-dichloroethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates, depending on the substituent introduced.

Scientific Research Applications

Dipropan-2-yl (1,2-dichloroethyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipropan-2-yl (1,2-dichloroethyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate
  • Dipropan-2-yl (4-bromobutyl)phosphonate

Uniqueness

Dipropan-2-yl (1,2-dichloroethyl)phosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

66348-75-2

Molecular Formula

C8H17Cl2O3P

Molecular Weight

263.10 g/mol

IUPAC Name

2-[1,2-dichloroethyl(propan-2-yloxy)phosphoryl]oxypropane

InChI

InChI=1S/C8H17Cl2O3P/c1-6(2)12-14(11,8(10)5-9)13-7(3)4/h6-8H,5H2,1-4H3

InChI Key

KYOBMPRNLRENKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(CCl)Cl)OC(C)C

Origin of Product

United States

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